

# Application Notes and Protocols for Potassium Hydroxide Catalyzed Benzilic Acid Synthesis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Benzilic acid*

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This document provides detailed application notes and experimental protocols for the synthesis of **benzilic acid** from benzil, utilizing potassium hydroxide as a catalyst. The **benzilic acid** rearrangement is a classic organic reaction that converts 1,2-diketones to  $\alpha$ -hydroxy carboxylic acids. This process is of significant interest in medicinal chemistry and drug development due to the prevalence of the  $\alpha$ -hydroxy carboxylic acid moiety in various bioactive molecules.

## Reaction Principle

The synthesis of **benzilic acid** is achieved through the base-catalyzed rearrangement of benzil. The reaction is initiated by the nucleophilic attack of a hydroxide ion on one of the carbonyl carbons of benzil. This is followed by a 1,2-migration of a phenyl group, leading to the formation of a stable carboxylate salt, potassium benzilate. Subsequent acidification of the salt yields the final product, **benzilic acid**. This rearrangement is a well-established method, first reported by Justus von Liebig in 1838, and serves as the prototypical example of a **benzilic acid** rearrangement[1].

## Quantitative Data Summary

The following table summarizes quantitative data from various reported protocols for the potassium hydroxide-catalyzed synthesis of **benzilic acid**. This allows for a comparative analysis of different reaction conditions and their impact on product yield.

Reference	Benzil (g)	KOH (g)	Solvent	Reaction Time	Temperature (°C)	Yield (%)	Melting Point (°C)
Protocol 1[2][3]	2.3	8 mL of 8(N) KOH solution	12 mL Methanol	30 min (reflux)	Reflux	Not specified	Not specified
Protocol 2[4]	3.0	7.5 mL of aqueous solution (27.5g in 60mL H <sub>2</sub> O)	9.0 mL 95% Ethanol	15 min (reflux)	Reflux	Not specified	150
Study 1[5][6]	2.0	2.5	5 mL Ethanol, 5 mL Water	30 min (reflux)	Reflux	49	150
Study 2[7]	Not specified	2.5x molar equivalent of 6M KOH	Ethanol	15 min (reflux)	Reflux	61.78	Not specified
Study 3[8]	Not specified	Not specified	Water/Et hanol	20 min (heating)	Not specified	32-64	148-150
Organic Syntheses[9]	450-460 (moist benzoin)	500 g NaOH + 125 g KBrO <sub>3</sub>	880 mL Water	Not specified	85-90	84-90	149-150
Green Chemistry Approach	1.0	1.0 g NaOH (ground)	Solvent-free	20 min (heating on water bath)	Not specified	76.08	Not specified

## Experimental Protocols

The following are detailed methodologies for key experiments in the synthesis of **benzilic acid** using potassium hydroxide.

### Protocol 1: Standard Laboratory Scale Synthesis

This protocol is adapted from common academic laboratory procedures.[\[2\]](#)[\[3\]](#)

Materials:

- Benzil: 2.3 g
- Potassium Hydroxide (KOH) solution: 8 mL of 8(N) solution
- Methanol: 12 mL
- Phosphoric acid (or concentrated HCl)
- Decolorizing carbon
- Distilled water

Equipment:

- 100 mL round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Evaporating dish
- Büchner funnel and filter flask
- 250 mL Erlenmeyer flasks

- Ice-water bath

Procedure:

- In a 100 mL round-bottom flask, dissolve 2.3 g of benzil in 12 mL of methanol. Gentle heating may be required.
- With continuous stirring, add 8 mL of the 8(N) potassium hydroxide solution to the flask.
- Attach a reflux condenser and heat the mixture to reflux for at least 30 minutes. The initial blue-black color of the solution will transition to brown.
- After the reflux period, allow the reaction mixture to cool to room temperature.
- Transfer the contents of the flask to an evaporating dish and gently heat to evaporate most of the solvent. Evaporation should be stopped when a solid layer begins to form on the surface.
- Cool the evaporating dish in an ice-water bath until the residue solidifies to form potassium benzilate.
- Collect the crude potassium benzilate by vacuum filtration using a Büchner funnel and wash the crystals with 2 mL of ice-cold 95% aqueous methanol.
- Dissolve the crude potassium benzilate in a minimum amount of hot water in a 250 mL Erlenmeyer flask.
- Add a small amount of decolorizing carbon to the hot solution, stir for a few minutes, and then filter the hot solution by gravity.
- Acidify the filtrate by carefully adding concentrated phosphoric acid or hydrochloric acid until the solution is acidic to Congo red paper. This will precipitate the **benzilic acid**.
- Cool the mixture to room temperature and then in an ice-water bath to complete crystallization.
- Collect the purified **benzilic acid** by vacuum filtration and wash the crystals thoroughly with cold water.

- Dry the product to a constant weight and determine the yield and melting point.

## Protocol 2: Alternative Solvent System

This protocol utilizes a mixed ethanol-water solvent system.<sup>[4]</sup>

Materials:

- Benzil: 3.0 g
- Aqueous Potassium Hydroxide solution (prepared by dissolving 27.5 g of KOH in 60.0 mL of water)
- 95% Ethanol: 9.0 mL
- 1 M Hydrochloric Acid (HCl): ~15 mL
- Distilled water

Equipment:

- 100 mL round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Büchner funnel and filter flask
- Beakers
- Ice-water bath

Procedure:

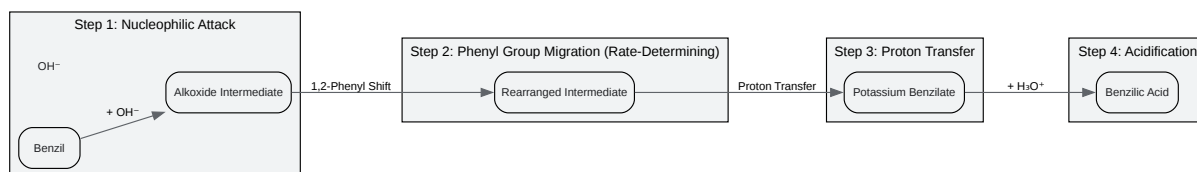
- To a 100 mL round-bottom flask, add 3.0 g of benzil and 9.0 mL of 95% ethanol.

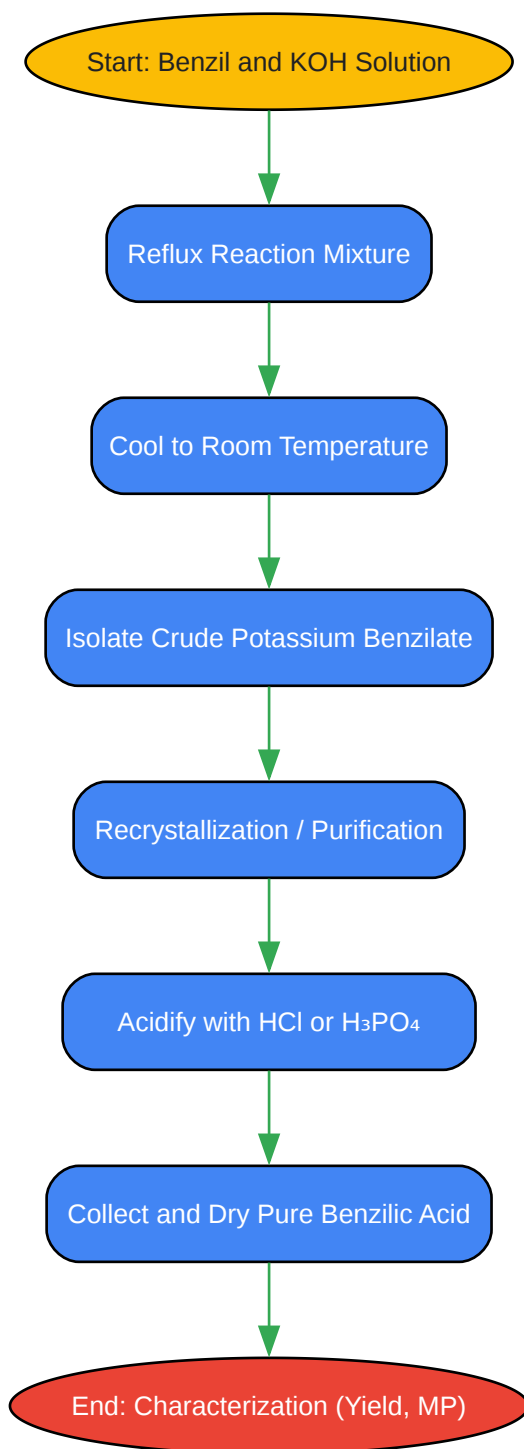
- Heat the mixture with stirring until the benzil is completely dissolved.
- Add 7.5 mL of the prepared aqueous potassium hydroxide solution dropwise through the reflux condenser.
- Gently reflux the mixture with stirring for 15 minutes. The solution will initially turn a blue-black color and then brown as the reaction progresses.
- After reflux, cool the reaction mixture to room temperature.
- Transfer the mixture to a beaker containing 100 mL of water and stir to dissolve the potassium benzilate.
- Filter the solution to remove any unreacted benzil.
- Cool the filtrate in an ice-water bath and slowly add approximately 15 mL of 1 M HCl with stirring to precipitate the **benzilic acid**. Check that the pH is around 2.
- Allow the mixture to stand in the ice bath for at least 30 minutes to ensure complete crystallization.
- Collect the **benzilic acid** by vacuum filtration, washing the crystals with 30-40 mL of cold water.
- Dry the product and determine the percent yield and melting point. Pure **benzilic acid** has a melting point of 150 °C<sup>[4]</sup>.

## Visualizations

### Reaction Mechanism

The following diagram illustrates the step-by-step mechanism of the **benzilic acid** rearrangement.





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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)